molecular formula C17H17N3O2S B2990484 N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-53-0

N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2990484
CAS No.: 896341-53-0
M. Wt: 327.4
InChI Key: WYBKKVFFYVFKLH-UHFFFAOYSA-N
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Description

Thiazolopyrimidines are heterocyclic analogs of purine bases . They exhibit a broad spectrum of pharmacological activity , which stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones .


Synthesis Analysis

A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency . Three-component syntheses of aryl-substituted thiazolopyrimidinecarboxylates, including those carried out under ultrasonic irradiation, have been reported .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives consists of a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring with benzyl, carboxylate, methyl, phenyl and oxy groups bonded around this fused-ring moiety .


Chemical Reactions Analysis

Various synthetic approaches to thiazolopyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

Scientific Research Applications

Synthesis and Medicinal Chemistry Strategies

Systematic Structure Modifications to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)

N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor with excellent in vivo tumor growth inhibition. However, the rapid metabolism by aldehyde oxidase (AO) led to investigations into medicinal chemistry strategies to reduce AO-mediated oxidation, offering insights into improving the stability of related compounds (Linton et al., 2011).

Synthesis of Functionalized Compounds

Synthesis of New Functionalized Imidazo[2,1‐b]thiazoles and Thiazolo[3,2‐a]pyrimidines

The research demonstrated the creation of primary and secondary amide derivatives from 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, showcasing the versatility of thiazolo[3,2-a]pyrimidine derivatives in synthesizing a variety of functionalized compounds (Peterlin-Mašič et al., 2000).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Derivatives

N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized, some of which exhibited notable antimicrobial activity, highlighting the potential of thiazolo[3,2-a]pyrimidine derivatives as antimicrobial agents (Gein et al., 2015).

Molecular Structure Analysis

Experimental and Theoretical Studies on Molecular Structure

A detailed study on the molecular structure of a related compound, 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, was conducted. This included characterization by FT-IR spectroscopy and single crystal X-ray diffraction, providing insights into the structural and electronic properties critical for drug design (Acar et al., 2017).

Mechanism of Action

While the specific mechanism of action for “N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not available, thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Future Directions

Thiazolopyrimidines are being studied for their broad spectrum of pharmacological activity, which includes potential anticancer properties . The exploration of efficient nanocatalysts with high catalytic properties is an active approach to avoid limitations in traditional approaches for the synthesis of fused heterocycles .

Properties

IUPAC Name

2-methyl-5-oxo-N-(2,4,6-trimethylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-9-5-10(2)14(11(3)6-9)19-15(21)13-7-18-17-20(16(13)22)8-12(4)23-17/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBKKVFFYVFKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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